1H NMR spectrum of (R)-tert-butyl 2-amino-2-cyclohexylacetate
1H NMR spectrum of (R)-tert-butyl 2-amino-2-cyclohexylacetate
An In-Depth Technical Guide to the ¹H NMR Spectrum of (R)-tert-butyl 2-amino-2-cyclohexylacetate
Introduction
(R)-tert-butyl 2-amino-2-cyclohexylacetate is a chiral, non-proteinogenic amino acid ester of significant interest in medicinal chemistry and drug development. As a chiral building block, its precise structural and stereochemical integrity is paramount for its application in the synthesis of complex molecular targets. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as the most powerful and accessible analytical technique for the unambiguous structural elucidation and purity assessment of such molecules.
This technical guide provides a comprehensive analysis of the ¹H NMR spectrum of (R)-tert-butyl 2-amino-2-cyclohexylacetate. Moving beyond a simple peak-list, this document delves into the theoretical underpinnings of the spectrum, including the critical influence of the stereocenter on the magnetic environments of adjacent protons. It offers a detailed experimental protocol for data acquisition and a thorough interpretation of the spectral data, designed for researchers, scientists, and drug development professionals who rely on high-quality analytical characterization.
Theoretical Analysis: Predicting the ¹H NMR Spectrum
A robust interpretation of any NMR spectrum begins with a theoretical prediction based on the molecule's structure. The presence of a single chiral center at the α-carbon (the carbon bearing the amino group) profoundly influences the entire spectrum, rendering seemingly equivalent protons chemically distinct.
Proton Environments and Chemical Equivalence
The structure of (R)-tert-butyl 2-amino-2-cyclohexylacetate contains several distinct proton environments:
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The tert-Butyl Protons (-C(CH₃)₃): The nine protons of the tert-butyl ester group are chemically and magnetically equivalent due to rapid rotation around the carbon-carbon single bonds.
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The Amino Protons (-NH₂): These two protons are chemically equivalent. Their signal is often broadened by quadrupolar relaxation and chemical exchange.
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The α-Proton (-CH-): This single proton is attached to the stereocenter, making it a unique and highly informative signal.
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The Cyclohexyl Protons (-C₆H₁₁): The eleven protons on the cyclohexyl ring are all chemically non-equivalent. The chiral center at the adjacent α-carbon breaks the plane of symmetry that would exist in a simple substituted cyclohexane.[1][2] This results in the protons of each methylene group (-CH₂-) on the ring becoming diastereotopic .[3] Consequently, they will have different chemical shifts and will exhibit spin-spin coupling to each other (geminal coupling).
Predicted Chemical Shifts and Multiplicities
Based on established chemical shift ranges and the electronic environment of each proton, we can predict the following spectral features[4][5][6]:
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tert-Butyl Protons: A sharp singlet peak integrating to 9H is expected. Due to the shielding effect of the alkyl groups, this signal will appear in the upfield region of the spectrum, typically between δ 1.2 and 1.5 ppm.[7][8]
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Amino Protons: A broad singlet integrating to 2H. The chemical shift of amine protons is highly variable and depends on solvent, concentration, and temperature. It can appear over a wide range, often between δ 1.5 and 3.0 ppm in a non-acidic solvent like CDCl₃.
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Cyclohexyl Protons: This region will be the most complex, appearing as a series of overlapping multiplets between approximately δ 1.0 and 2.0 ppm.[9][10] The 11 protons of the cyclohexyl ring are all diastereotopic, leading to a complex pattern of signals. The proton on the carbon directly attached to the stereocenter (C1') will be coupled to the α-proton and will likely appear at the downfield end of this range.
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α-Proton: This proton is deshielded by the adjacent electronegative amino group and the carbonyl of the ester. It is expected to appear as a doublet in the region of δ 3.0 - 3.5 ppm. The splitting is caused by coupling to the single proton on C1' of the cyclohexyl ring.
Experimental Protocol for High-Resolution ¹H NMR Acquisition
The quality of the NMR data is critically dependent on a meticulous experimental setup. The following protocol is a self-validating system designed to produce a high-resolution spectrum suitable for detailed analysis.
Sample Preparation
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Weighing: Accurately weigh 5-10 mg of high-purity (R)-tert-butyl 2-amino-2-cyclohexylacetate into a clean, dry vial.
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Solvent Selection: Add approximately 0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its relatively clean spectral window.
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Internal Standard: Ensure the solvent contains 0.03% v/v tetramethylsilane (TMS) to serve as the internal reference standard (δ 0.00 ppm).[9]
-
Dissolution & Transfer: Gently swirl the vial to ensure complete dissolution. Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
NMR Spectrometer Parameters
Acquisition on a spectrometer with a field strength of 400 MHz or higher is recommended to achieve better signal dispersion, which is crucial for resolving the complex multiplets of the cyclohexyl protons.
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Spectrometer Frequency: ≥ 400 MHz
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Solvent: CDCl₃
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Temperature: 298 K (25 °C)
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Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
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Spectral Width (SW): ~12 ppm (e.g., from -1 to 11 ppm).
-
Number of Scans (NS): 16 to 64 scans, to ensure a good signal-to-noise ratio.
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Relaxation Delay (D1): 2-5 seconds, to allow for full relaxation of protons, ensuring accurate integration.
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Data Processing: Apply an exponential multiplication with a line broadening factor of 0.3 Hz before Fourier transformation to improve the signal-to-noise ratio without significant loss of resolution. Manually phase and baseline correct the spectrum.
Spectral Analysis and Data Interpretation
The resulting spectrum should be analyzed by systematically assigning each signal based on its chemical shift, integration, and multiplicity.
Data Presentation
The predicted ¹H NMR spectral data for (R)-tert-butyl 2-amino-2-cyclohexylacetate is summarized below.
| Signal Assignment | Predicted δ (ppm) | Multiplicity | Integration |
| -C(CH₃)₃ (tert-Butyl) | 1.45 | Singlet (s) | 9H |
| -C₆H₁₁ (Cyclohexyl) | 1.0 - 2.0 | Multiplet (m) | 11H |
| -NH₂ (Amino) | 1.8 (broad) | Singlet (br s) | 2H |
| α-H (Methine) | 3.25 | Doublet (d) | 1H |
Table 1: Predicted ¹H NMR Spectral Data for (R)-tert-butyl 2-amino-2-cyclohexylacetate in CDCl₃.
Detailed Interpretation
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δ 1.45 (s, 9H): This unmistakable singlet corresponds to the nine equivalent protons of the tert-butyl group. Its sharp, unsplit nature and integration value are defining features.[7]
-
δ 1.0 - 2.0 (m, 11H): This broad, complex region represents the 11 protons of the cyclohexyl ring. Due to diastereotopicity, resolving individual signals within this multiplet is challenging without advanced 2D NMR techniques (like COSY and HSQC). The complexity itself is a confirmation of the chiral nature of the adjacent center.[3]
-
δ 1.8 (br s, 2H): The broad singlet of the amino protons. This signal may exchange with trace D₂O, leading to its disappearance, a common method for its confirmation.
-
δ 3.25 (d, 1H): The signal for the α-proton. Its downfield shift is due to the deshielding effect of the neighboring nitrogen and carbonyl group. It appears as a doublet due to coupling with the single proton on the adjacent carbon of the cyclohexyl ring. The coupling constant (³J) would typically be in the range of 5-8 Hz.
Visualization of Structural Relationships
To clarify the proton environments and their relationship to the chiral center, the following diagram illustrates the molecular structure with key protons labeled.
Figure 1: Molecular structure of (R)-tert-butyl 2-amino-2-cyclohexylacetate, highlighting the key proton environments and their predicted ¹H NMR chemical shifts.
Conclusion
The ¹H NMR spectrum of (R)-tert-butyl 2-amino-2-cyclohexylacetate is a textbook example of how a single stereocenter can induce profound complexity in a molecule's spectral signature. The key diagnostic signals are the sharp 9H singlet for the tert-butyl group and the downfield doublet for the α-proton. The most notable feature is the complex multiplet for the cyclohexyl protons, a direct consequence of the diastereotopic environments created by the adjacent chiral center. This guide provides the theoretical framework and practical methodology for researchers to confidently acquire and interpret the ¹H NMR spectrum of this important chiral building block, ensuring the structural integrity required for advanced applications in drug discovery and development. For unambiguous assignment of the cyclohexyl region, 2D NMR experiments such as ¹H-¹H COSY and ¹H-¹³C HSQC are recommended.
References
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- BenchChem. (2025). In-Depth Technical Guide to the ¹H NMR Spectrum of Tert-Butyl Methyl Ether. BenchChem.
- Doc Brown's Advanced Organic Chemistry. C6H12 cyclohexane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexane 1-H nmr. docbrown.info.
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- Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts.
- University of Wisconsin-Madison. From 1H NMR, we get: • Chemical shift data (δ) - This tells us what kinds of protons we have. chem.wisc.edu.
- Master Organic Chemistry. (2022). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. Master Organic Chemistry.
- Chemistry Steps. (2022). Homotopic Enantiotopic Diastereotopic and Heterotopic. Chemistry Steps.
- ChemicalBook. (Date unavailable). Cyclohexane(110-82-7) 1H NMR spectrum. ChemicalBook.
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